N-(5-chloropyridin-2-yl)-4-ethylbenzamide
Description
The study of novel chemical entities is a cornerstone of progress in fields ranging from materials science to pharmacology. The exploration of compounds like N-(5-chloropyridin-2-yl)-4-ethylbenzamide is driven by the potential to uncover new chemical properties and biological activities. Its structure, which combines a substituted benzamide (B126) with a chloropyridine ring, suggests a molecule designed to interact with biological systems in specific ways.
Benzamide derivatives are a significant class of organic compounds characterized by a carboxamido group attached to a benzene (B151609) ring. chemicalbook.com This structural motif is found in a wide array of pharmacologically active molecules. chemicalbook.com The versatility of the benzamide scaffold allows for a diverse range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. chemicalbook.com
In the realm of medicinal chemistry, benzamides are recognized for their ability to form key interactions with biological targets. The amide linkage is a crucial building block in proteins and can participate in hydrogen bonding, which is fundamental to molecular recognition in biological systems. This has led to the development of numerous benzamide-containing drugs. For instance, some benzamide derivatives are used in psychiatry. chemicalbook.com The continued interest in this class of compounds stems from the potential to discover new therapeutic agents by modifying the substituents on the benzene ring and the amide nitrogen. chemicalbook.com
The pyridine (B92270) ring, a nitrogen-bearing heterocycle, is another cornerstone of medicinal chemistry. bldpharm.comhoweipharm.com It is considered a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. bldpharm.comhoweipharm.com This scaffold is present in a vast number of FDA-approved drugs and natural products, such as certain vitamins and alkaloids. bldpharm.comhoweipharm.com
The inclusion of a pyridine ring in a molecule can influence its physicochemical properties, such as solubility and bioavailability, and can be critical for its interaction with biological targets. bldpharm.comhoweipharm.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key interaction in many enzyme-ligand complexes. bldpharm.comhoweipharm.com The pyridine scaffold's prevalence in successful drug molecules underscores its importance in molecular design and the ongoing search for new therapeutic agents. bldpharm.comhoweipharm.com
The discovery and development of novel chemical entities like this compound are guided by evolving research paradigms. Historically, drug discovery often relied on the screening of natural products or serendipitous findings. However, the modern approach is far more structured and often involves a combination of computational and experimental techniques.
One prominent paradigm is structure-based drug design, where the three-dimensional structure of a biological target is used to design molecules that can bind to it with high affinity and selectivity. This approach is often complemented by computational methods such as virtual screening, where large libraries of virtual compounds are docked into the active site of a target protein to identify potential hits.
Another key aspect of modern drug discovery is the development of efficient synthetic methodologies that allow for the rapid generation of diverse compound libraries. These libraries can then be screened for biological activity, and the resulting structure-activity relationships can be used to guide the optimization of lead compounds. This iterative process of design, synthesis, and testing is central to the discovery of new and effective chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-2-10-3-5-11(6-4-10)14(18)17-13-8-7-12(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJKTFXZRHUGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 5 Chloropyridin 2 Yl 4 Ethylbenzamide
Synthesis of Analogues and Derivatives of N-(5-chloropyridin-2-yl)-4-ethylbenzamide
Substituent Variations on the 5-Chloropyridin-2-yl Ring
The nature of the substituent at the 5-position directly influences the nucleophilicity of the 2-amino group. Electron-withdrawing groups (EWGs) decrease the electron density on the pyridine (B92270) ring, reducing the basicity and nucleophilicity of the exocyclic amino group, which can slow the rate of acylation. Conversely, electron-donating groups (EDGs) enhance the nucleophilicity of the amine, potentially accelerating the reaction. The synthesis of these precursors, the 2-amino-5-substituted pyridines, can be achieved through various established methods, including nucleophilic aromatic substitution on activated pyridine rings (e.g., 2-fluoropyridines). researchgate.net
The following table outlines potential substituent variations on the pyridine ring and their anticipated electronic effects, which would modulate the reactivity of the 2-aminopyridine (B139424) precursor during synthesis.
| Substituent (X) at 5-position | Electronic Effect | Rationale for Variation |
| -F | Strong EWG (Inductive) | Modulates electronics, potential for hydrogen bonding. |
| -Br | EWG (Inductive), larger size | Investigates halogen and steric effects. |
| -CN | Strong EWG (Resonance/Inductive) | Acts as a hydrogen bond acceptor, mimics pyridine N. researchgate.net |
| -CF₃ | Strong EWG (Inductive) | Increases lipophilicity, metabolically stable. |
| -OCH₃ | Strong EDG (Resonance) | Increases electron density and amine nucleophilicity. |
| -CH₃ | Weak EDG (Inductive) | Fine-tunes steric and electronic properties. |
Isosteric and Bioisosteric Replacements within the this compound Scaffold
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to modify physicochemical properties while retaining or enhancing biological activity. researchgate.net For the this compound scaffold, the 5-chloropyridin-2-yl ring is a prime target for such modifications. Replacing this moiety with other aromatic or heteroaromatic systems can significantly impact properties like hydrogen bonding capacity, metabolic stability, and target interaction. nih.gov
Common bioisosteric replacements for a pyridine ring include other heterocycles such as pyrimidine (B1678525), pyridazine (B1198779), thiophene, and thiazole. researchgate.netnih.gov For instance, replacing the pyridine's C-H group with a nitrogen atom to form a pyrimidine or pyridazine can introduce an additional hydrogen bond acceptor site and alter the dipole moment of the molecule. nih.gov Another well-documented strategy is the replacement of the pyridine nitrogen with a C-CN unit, effectively substituting the entire pyridine ring with a benzonitrile (B105546) scaffold. researchgate.net This is particularly effective as the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net
The table below details several potential isosteric and bioisosteric replacements for the 5-chloropyridin-2-yl moiety.
| Original Moiety | Bioisosteric Replacement | Rationale and Potential Impact |
| 5-Chloropyridin-2-yl | 5-Bromothiophen-2-yl | Ring equivalent bioisostere; modifies electronics and geometry. researchgate.net |
| 5-Chloropyridin-2-yl | 5-Chloropyrimidin-2-yl | Introduces an additional nitrogen, altering H-bonding and polarity. nih.gov |
| 5-Chloropyridin-2-yl | 4-Cyanophenyl | Replaces pyridine N with a C-CN group to mimic H-bond acceptance. researchgate.net |
| 5-Chloropyridin-2-yl | 5-Trifluoromethyl-pyridin-2-yl | Classical isostere (Cl vs. CF₃); enhances lipophilicity and metabolic stability. |
| 5-Chloropyridin-2-yl | Thiazol-2-yl | Introduces a five-membered ring with different electronic and steric profiles. |
Optimization of Reaction Conditions and Yields for this compound Synthesis
The synthesis of this compound is typically achieved via an amide coupling reaction between 2-amino-5-chloropyridine (B124133) and an activated derivative of 4-ethylbenzoic acid. A common method for this transformation is the Schotten-Baumann reaction, which involves the acylation of the amine with an acyl chloride in the presence of a base. organic-chemistry.orgwikipedia.org The optimization of this reaction is critical for maximizing yield, minimizing impurities, and ensuring process scalability.
Key parameters for optimization include the choice of solvent, base, temperature, and stoichiometry of reactants. Schotten-Baumann conditions often utilize a two-phase solvent system, such as water and an organic solvent (e.g., dichloromethane), where the inorganic base (e.g., NaOH) remains in the aqueous phase to neutralize the generated HCl, while the product is extracted into the organic phase. wikipedia.org This minimizes side reactions like the hydrolysis of the acyl chloride. cam.ac.uk The use of organic bases like triethylamine (B128534) in a single organic solvent is also common.
Recent advancements have applied Bayesian optimization to fine-tune reaction parameters in continuous flow systems, allowing for rapid identification of optimal conditions for space-time-yield and environmental impact (E-factor). cam.ac.uk The parameters investigated in such studies include the choice of electrophile, solvent, equivalents of base, and flow rate (reaction time). cam.ac.uk
The following table illustrates key reaction parameters and their potential impact on the synthesis, based on established principles of amide coupling reactions.
| Parameter | Variation | Potential Effect on Yield and Purity |
| Solvent | Dichloromethane, Toluene, Tetrahydrofuran (THF), Biphasic (H₂O/DCM) | Affects solubility of reactants and side products; biphasic systems can reduce hydrolysis of acyl chloride. wikipedia.orgcam.ac.uk |
| Base | NaOH (aq), K₂CO₃, Triethylamine (Et₃N), Pyridine | Neutralizes HCl byproduct; base strength and solubility influence reaction rate and potential side reactions. organic-chemistry.org |
| Temperature | 0 °C to reflux | Higher temperatures increase reaction rate but may also promote side reactions and impurity formation. cam.ac.uk |
| Acylating Agent | 4-ethylbenzoyl chloride vs. 4-ethylbenzoic acid + coupling agent | Acyl chloride is more reactive but moisture-sensitive; direct coupling requires activating agents (e.g., EDC, HOBt). |
| Stoichiometry | Molar ratio of amine:acylating agent:base | Excess base can drive the reaction but may lead to degradation; precise control is key for high purity. organic-chemistry.org |
Catalytic Approaches in the Synthesis of this compound Analogues
To overcome the limitations of stoichiometric reagents and harsh conditions, catalytic methods for amide bond formation have become increasingly important. These approaches offer milder reaction conditions, improved atom economy, and broader functional group tolerance.
Lewis Acid Catalysis: Direct amidation of carboxylic acids with amines is an attractive, atom-economical route. This transformation can be promoted by various Lewis acid catalysts, such as those based on niobium (Nb₂O₅) or titanium (TiF₄). researchgate.netresearchgate.net These catalysts are thought to activate the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. researchgate.net This approach avoids the need to prepare the corresponding acyl chloride, streamlining the synthetic process.
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation and are applicable to the synthesis of N-aryl amides and their precursors. rsc.org For instance, palladium catalysts can facilitate the coupling of aryl halides with amides (Buchwald-Hartwig amidation) or be used in cascade reactions to construct complex heterocyclic systems involving amidation steps. nih.gov Catalytic systems based on tBuBrettPhos have shown high efficiency in sequential amination and amidation reactions. nih.gov Other metals have also been employed. Nickel-based metal-organic frameworks and copper catalysts have been successfully used for the synthesis of N-(pyridin-2-yl)arylamides from various starting materials. researchgate.netresearchgate.net
The table below summarizes various catalytic systems that could be applied to the synthesis of the target molecule or its analogues.
| Catalytic System | Reagents | Reaction Type | Advantage |
| Nb₂O₅ (heterogeneous) | 4-ethylbenzoic acid, 2-amino-5-chloropyridine | Direct Amidation | Reusable catalyst, avoids acyl chloride. researchgate.net |
| TiF₄ (homogeneous) | 4-ethylbenzoic acid, 2-amino-5-chloropyridine | Direct Amidation | Effective for amidation with anilines and aminopyridines. researchgate.net |
| Pd(OAc)₂ / Ligand | Aryl Halide/Triflate, Amide | Buchwald-Hartwig Amidation | Broad substrate scope for synthesizing N-aryl amides. |
| Ni-based MOF | Aldehyde, 2-amino-5-chloropyridine | Oxidative Amidation | Heterogeneous catalyst, reusable, good yields. researchgate.net |
| Cu Catalyst | Aldehyde, 2-amino-5-chloropyridine | Dehydrogenative Coupling | Environmentally benign, forms amide from aldehyde. researchgate.net |
Molecular Recognition and Mechanistic Investigations of N 5 Chloropyridin 2 Yl 4 Ethylbenzamide
Exploration of Potential Biological Targets for N-(5-chloropyridin-2-yl)-4-ethylbenzamide
There is a lack of available scientific literature on the potential biological targets of this compound.
Enzyme Modulation Studies (Non-Human Systems)
No studies were found that investigated the modulatory effects of this compound on any enzyme in non-human systems. Therefore, no data on enzyme inhibition or activation by this compound can be presented.
Receptor Binding Profiling (Non-Human Systems)
Information regarding the binding affinity of this compound to any specific receptors in non-human systems is not available in the public domain.
Protein-Ligand Interaction Analysis (In Vitro, Non-Human)
There are no published in vitro studies that analyze the direct interaction between this compound and any non-human proteins.
Cellular Pathway Modulation by this compound (Non-Human Cell Lines)
The influence of this compound on cellular pathways in non-human cell lines has not been documented in accessible research.
Signaling Cascade Perturbations in Non-Human Cells
No data is available on whether this compound causes perturbations in any signaling cascades within non-human cells.
Gene Expression Alterations in Non-Human Cells
There are no records of studies that have assessed changes in gene expression in non-human cells following treatment with this compound.
Cellular Phenotypic Changes in Non-Human Cell Cultures
No specific studies detailing the cellular phenotypic changes induced by this compound in non-human cell cultures were identified in the searched scientific literature.
Mechanism of Action Elucidation through Biochemical Assays (Non-Human Systems)
There is no available information from biochemical assays to elucidate the mechanism of action of this compound in non-human systems.
Investigation of Selectivity and Specificity Profiles (In Vitro, Non-Human)
Data from in vitro studies investigating the selectivity and specificity profiles of this compound in non-human systems are not present in the currently accessible scientific literature.
Structure Activity Relationship Sar Studies for N 5 Chloropyridin 2 Yl 4 Ethylbenzamide Derivatives
Rational Design Principles for SAR Exploration of N-(5-chloropyridin-2-yl)-4-ethylbenzamide Analogues
The rational design of analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure of this compound presents three primary regions for modification: the 5-chloropyridin-2-yl moiety, the central benzamide (B126) linkage, and the 4-ethylphenyl group.
Key rational design strategies include:
Substitution on the Phenyl Ring: The 4-ethylphenyl group offers another avenue for structural modification. Varying the alkyl chain length at the para-position or introducing different substituents at other positions on the phenyl ring can impact the compound's lipophilicity and steric interactions with the target protein. Studies on related benzamide derivatives have shown that substitutions on the N-aryl ring can lead to varied outcomes in biological assays. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Replacing the central benzamide core with other isosteres, such as thioamides or reversed amides, can alter the compound's metabolic stability and conformational preferences. Similarly, replacing the pyridine (B92270) or phenyl rings with other heterocyclic or aromatic systems can lead to the discovery of novel scaffolds with improved properties.
Impact of Substituent Effects on Biological Activity of this compound Derivatives (Non-Human)
The biological activity of this compound derivatives is significantly influenced by the electronic, steric, and hydrophobic properties of their substituents.
The electronic nature of substituents on both the pyridine and phenyl rings can have a profound impact on the biological activity of this compound analogues. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic rings and the amide linkage, thereby influencing binding interactions with the target.
For the pyridine ring, the position and nature of the substituent are critical. Electron-donating groups can increase the electron density on the pyridine nitrogen, potentially enhancing interactions with electron-deficient regions of a target. Conversely, electron-withdrawing groups can decrease the basicity of the pyridine nitrogen. researchgate.net Studies on related pyridine derivatives have shown that the presence of groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity, while halogen atoms may have a less favorable effect. nih.gov
On the phenyl ring, the electronic effects of substituents can influence the acidity of the amide N-H and the rotational barrier around the amide bond. In studies of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to be a key determinant of inhibitory activity. mdpi.com
Table 1: Hypothetical Impact of Electronic Substituent Effects on the Biological Activity of N-(5-chloropyridin-2-yl)-4-substituted-benzamide Derivatives
| Substituent (R) at 4-position | Electronic Nature | Predicted Biological Activity Trend |
| -OCH₃ | Strong Electron-Donating | Potential for increased activity |
| -CH₃ | Weak Electron-Donating | Moderate impact on activity |
| -H | Neutral | Baseline activity |
| -Cl | Weak Electron-Withdrawing | Potential for decreased activity |
| -NO₂ | Strong Electron-Withdrawing | Significant decrease in activity |
Note: This table is illustrative and based on general principles of medicinal chemistry. Actual biological activity would need to be confirmed through experimental studies.
The size and shape of substituents, or steric effects, play a crucial role in determining how a molecule fits into the binding site of a biological target. Bulky substituents can either enhance binding by occupying a specific pocket or hinder it by causing steric clashes.
In the context of this compound, steric hindrance can affect the planarity of the molecule. For instance, large substituents at the ortho-position of the phenyl ring could force the ring to rotate out of the plane of the amide group, which may alter the binding conformation. Studies on other benzamide derivatives have shown that steric parameters, such as the Taft steric parameter (Es), can be correlated with biological activity. umb.edu The presence of bulky groups in pyridine derivatives has been observed to lead to lower antiproliferative activity in some cases. nih.gov
Table 2: Hypothetical Impact of Steric Substituent Effects on the Biological Activity of N-(5-chloropyridin-2-yl)-4-substituted-benzamide Derivatives
| Substituent (R) at 4-position | Steric Bulk | Predicted Biological Activity Trend |
| -H | Small | Baseline activity |
| -CH₃ | Moderate | Potential for increased or decreased activity |
| -C(CH₃)₃ | Large | Likely decrease in activity due to steric hindrance |
| -CF₃ | Moderate | Variable impact, depends on binding site |
Note: This table is illustrative and based on general principles of medicinal chemistry. The actual impact of steric effects is highly dependent on the specific topology of the biological target.
Lipophilicity, often quantified by the partition coefficient (log P), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for the target. For this compound derivatives, modifications that alter lipophilicity can significantly impact their biological activity.
Increasing the lipophilicity, for example by extending the alkyl chain at the 4-position of the phenyl ring or by introducing hydrophobic substituents, can enhance membrane permeability and binding to hydrophobic pockets in a target protein. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding. Therefore, an optimal balance of lipophilicity is generally sought. Quantitative structure-activity relationship (QSAR) studies on various compound series often utilize lipophilic parameters to model biological activity. rasayanjournal.co.in
Table 3: Hypothetical Impact of Lipophilicity on the Biological Activity of N-(5-chloropyridin-2-yl)-4-alkylbenzamide Derivatives
| Alkyl Substituent (R) at 4-position | Approximate Log P Change | Predicted Biological Activity Trend |
| -CH₃ | Increase | Potential for increased activity |
| -CH₂CH₃ | Further Increase | May reach optimal activity |
| -CH₂CH₂CH₃ | Significant Increase | Potential for decreased activity due to excessive lipophilicity |
| -CH(CH₃)₂ | Increase | Similar to n-propyl, with potential steric influences |
Note: This table is illustrative and based on general principles of medicinal chemistry. The optimal lipophilicity is target-dependent.
Conformational Analysis and its Influence on SAR of this compound
The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, primarily around the central amide linkage, which allow it to adopt various conformations. The preferred conformation for binding to a biological target may not be the lowest energy conformation in solution.
Conformational analysis of benzamide derivatives often reveals a preference for a trans-amide bond. The relative orientation of the pyridine and phenyl rings is influenced by the substituents on these rings. Steric hindrance from bulky groups can lead to a non-planar arrangement, which can significantly affect the molecule's ability to fit into a binding site. Computational studies, such as those using Density Functional Theory (DFT), can be employed to investigate the conformational preferences of such molecules. tandfonline.com
Pharmacophore Modeling for this compound and Analogues
Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model for this compound and its analogues would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
A hypothetical pharmacophore model for this class of compounds could include:
A hydrogen bond acceptor: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group.
A hydrogen bond donor: The N-H group of the amide linkage.
Two aromatic/hydrophobic regions: The 5-chloropyridin-2-yl ring and the 4-ethylphenyl ring.
Such models can be generated based on the structures of known active compounds (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.gov These models are valuable tools for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic or biological effects. This understanding can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.
The development of a robust QSAR model involves several key stages, including the careful selection and calculation of molecular descriptors, the development of a mathematical model correlating these descriptors with biological activity, and rigorous validation of the model's predictive power.
Descriptor Selection and Calculation for QSAR Models
The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound derivatives, a variety of descriptors can be calculated to capture their physicochemical, topological, and electronic characteristics. The choice of descriptors is crucial as it directly impacts the quality and interpretability of the resulting QSAR model. nih.gov
Commonly employed descriptors in QSAR studies of related benzamide and heterocyclic compounds include:
Topological Descriptors: These describe the connectivity of atoms within a molecule. Examples include molecular connectivity indices and Kier's shape indices, which have been successfully used to model the antimicrobial activity of substituted benzamides. nih.gov
Physicochemical Descriptors: These relate to the bulk properties of the molecule. LogP (octanol-water partition coefficient), molar refractivity, and polar surface area are frequently used to model properties like hydrophobicity and membrane permeability.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies. Descriptors derived from quantum chemical calculations can provide insights into the molecule's reactivity and interaction with biological targets.
3D Descriptors: These descriptors capture the three-dimensional arrangement of atoms in a molecule. They can include information about molecular shape, volume, and surface area.
The selection of a relevant subset of descriptors from a large pool of calculated ones is a critical step to avoid overfitting and to build a robust model. Various statistical methods, such as genetic algorithms or stepwise regression, can be employed for this purpose. igi-global.com
Below is an illustrative table of descriptor classes and examples that could be considered in a QSAR study of this compound derivatives.
| Descriptor Class | Examples | Description |
| Topological | Molecular Connectivity Indices (e.g., ¹χ, ²χ) | Describe the branching and connectivity of the molecular skeleton. |
| Kier's Shape Indices (e.g., κ₁, κ₂) | Quantify aspects of molecular shape. | |
| Physicochemical | LogP | A measure of the molecule's lipophilicity. |
| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | |
| Polar Surface Area (PSA) | The sum of the van der Waals surface areas of polar atoms. | |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | |
| 3D Descriptors | Molecular Volume | The volume occupied by the molecule. |
| van der Waals Surface Area | The total surface area of the molecule. |
QSAR Model Development and Validation Strategies
Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the this compound derivatives. The biological activity is typically expressed as a continuous variable, such as the negative logarithm of the half-maximal inhibitory concentration (pIC50).
Several statistical methods can be used to build the QSAR model, with Multiple Linear Regression (MLR) being one of the most common and interpretable methods. nih.gov MLR generates a linear equation that relates the biological activity to a combination of the selected descriptors.
A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust, predictive, and not a result of chance correlation. researchgate.net Validation is typically performed using both internal and external methods.
External Validation is considered the most stringent test of a QSAR model's predictive power. researchgate.net It involves using the developed model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is evaluated by the predictive R² (R²_pred), which is the squared correlation coefficient between the observed and predicted activities for the test set. A high R²_pred value (typically > 0.6) suggests that the model has good predictive capability for new compounds. jbclinpharm.org
The following table summarizes key statistical parameters used for validating QSAR models.
| Parameter | Symbol | Description | Acceptable Value |
| Correlation Coefficient | R² | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| Cross-validated Correlation Coefficient | Q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive R-squared | R²_pred | Measures the external predictive ability of the model on a test set. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
| F-statistic | F | A measure of the statistical significance of the regression model. | High value |
The development and validation of QSAR models for this compound derivatives can provide valuable insights into the structural requirements for their biological activity and guide the rational design of new, more effective analogs.
Computational and Theoretical Chemistry Studies of N 5 Chloropyridin 2 Yl 4 Ethylbenzamide
Molecular Docking and Virtual Screening Approaches for N-(5-chloropyridin-2-yl)-4-ethylbenzamide
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening, a related process, involves the docking of a large library of compounds to a target protein to identify potential new drug leads.
For this compound, virtual screening could be employed to identify potential biological targets. This would involve docking the compound against a panel of known protein structures, often those implicated in disease pathways. Studies on other benzamide (B126) derivatives have successfully utilized this approach to identify novel inhibitors for targets such as the BPTF bromodomain and glucokinase. nih.govnih.gov
Once a potential target is identified, molecular docking can predict the most likely binding mode of this compound within the active site of the protein. This prediction is based on scoring functions that estimate the binding affinity. The predicted binding pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, in studies of other benzamide derivatives, docking has revealed critical interactions with specific amino acid residues like ARG63 and TYR214 in the active site of glucokinase. nih.gov
The energetics of the ligand-protein interaction can be further analyzed to understand the contribution of different forces to the binding affinity. Computational methods can calculate the binding free energy, which is a more accurate measure of the strength of the interaction than the docking score alone.
Hot spot analysis is a computational method used to identify regions within a protein's binding site that contribute most significantly to the binding energy. By identifying these "hot spots," researchers can understand which interactions are crucial for ligand binding and use this information to design more potent and selective molecules.
Interactive Data Table: Hypothetical Docking Results for this compound with a Putative Kinase Target
| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |
| Kinase A | -9.8 | ASP145, LYS72 | Hydrogen Bond, Salt Bridge |
| Kinase A | -9.8 | PHE144 | Pi-Pi Stacking |
| Kinase B | -8.5 | LEU23, VAL31 | Hydrophobic Interaction |
| Kinase C | -7.2 | GLU98 | Hydrogen Bond |
Molecular Dynamics Simulations of this compound with Biological Macromolecules
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can offer insights into the conformational changes, stability, and interactions of this compound with a biological target.
MD simulations can be used to study the conformational landscape of this compound in an aqueous environment. This analysis would reveal the most stable conformations of the molecule in solution and the flexibility of its rotatable bonds. Understanding the conformational preferences of the ligand is crucial, as it can influence its ability to bind to a target protein.
When this compound is simulated in complex with a protein, MD can provide insights into the dynamics of the binding site. This includes the movement of amino acid side chains and the role of water molecules in mediating ligand-protein interactions. Water molecules can play a critical role in stabilizing or destabilizing a ligand's binding by forming bridging hydrogen bonds. Analyzing the water networks in the binding site can provide valuable information for lead optimization.
Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings
| Simulation Parameter | Value | Key Finding |
| Simulation Time | 100 ns | The ligand-protein complex reached equilibrium after 20 ns. |
| RMSD of Ligand | 1.5 Å | The ligand remained stably bound in the active site. |
| Number of Intermolecular H-Bonds | 2-4 | Key hydrogen bonds with ASP145 were consistently maintained. |
| Bridging Water Molecules | 2 | Two water molecules were identified as crucial for mediating the interaction with a secondary binding pocket. |
Quantum Chemical Calculations on this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a highly accurate description of the electronic structure of a molecule. nih.gov These calculations can be used to determine a variety of molecular properties of this compound.
Such calculations can be used to optimize the geometry of the molecule, calculate its vibrational frequencies (which can be compared with experimental IR and Raman spectra), and determine its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap can provide insights into the chemical reactivity and stability of the molecule. Furthermore, quantum chemical methods can be used to calculate properties like the molecular electrostatic potential, which can help in understanding how the molecule will interact with other molecules.
Electronic Structure and Reactivity Descriptors
No published research articles were found that specifically detail the electronic structure and reactivity descriptors of this compound. In general, computational studies on similar molecules often involve the use of Density Functional Theory (DFT) to calculate parameters such as:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO can indicate the molecule's stability.
Molecular Electrostatic Potential (MEP): This analysis helps in identifying the electron-rich and electron-deficient regions of a molecule, which is important for predicting sites of electrophilic and nucleophilic attack.
Global Reactivity Descriptors: Parameters like chemical hardness, softness, electronegativity, and chemical potential are often calculated to provide a quantitative measure of a molecule's reactivity.
Without specific studies on this compound, no data for these descriptors can be provided.
Prediction of Spectroscopic Properties (e.g., NMR, IR)
There is no available research that presents the theoretical prediction of spectroscopic properties for this compound. Typically, computational chemists use methods like DFT to simulate:
Infrared (IR) Spectra: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These predictions are valuable for interpreting experimental IR data.
Nuclear Magnetic Resonance (NMR) Spectra: Computational models can estimate the chemical shifts of ¹H and ¹³C atoms in a molecule. This information is highly useful for structure elucidation and for comparing with experimental NMR results.
As no such computational analyses have been published for this compound, a data table of predicted spectroscopic properties cannot be generated.
De Novo Design and Scaffold Hopping Based on this compound Structure
No literature could be found that describes the use of this compound as a starting point or template for de novo design or scaffold hopping studies. These techniques are prevalent in drug discovery to explore novel chemical space and identify new compounds with desired biological activities.
De Novo Design: This involves the computational construction of novel molecules that are predicted to bind to a specific biological target.
Scaffold Hopping: This strategy aims to identify isosteric replacements for a core molecular scaffold while retaining or improving biological activity. This can lead to new intellectual property and improved pharmacokinetic properties.
The absence of such studies for this compound means that no examples or research findings can be presented in this context.
Advanced Spectroscopic Characterization and Analytical Methodologies for N 5 Chloropyridin 2 Yl 4 Ethylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of N-(5-chloropyridin-2-yl)-4-ethylbenzamide
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) NMR spectra for proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) nuclei provide foundational information about the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. Based on the structure of this compound, a characteristic pattern of signals is predicted. The ethyl group would show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The aromatic protons on the 4-ethylphenyl ring would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 5-chloropyridin-2-yl ring would exhibit distinct signals corresponding to their specific electronic environments. A broad singlet for the amide (N-H) proton is also expected, which would be sensitive to the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show 14 distinct signals, corresponding to each carbon atom in the molecule. Key predicted signals include the carbonyl carbon of the amide group at a significantly downfield chemical shift, carbons of the aromatic rings, and the aliphatic carbons of the ethyl group.
Predicted ¹H and ¹³C NMR Data Disclaimer: The following data are predicted based on standard chemical shift values and coupling constants. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Chemical Shifts| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Amide N-H | 9.5 - 10.5 | broad singlet | - |
| Pyridine (B92270) H-3 | 7.8 - 8.0 | doublet of doublets | ~8.8, 2.5 |
| Pyridine H-4 | 8.2 - 8.4 | doublet | ~2.5 |
| Pyridine H-6 | 8.1 - 8.3 | doublet | ~8.8 |
| Benzene H-2', H-6' | 7.8 - 7.9 | doublet | ~8.2 |
| Benzene H-3', H-5' | 7.3 - 7.4 | doublet | ~8.2 |
| Ethyl -CH₂ | 2.6 - 2.8 | quartet | ~7.6 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Amide C=O | 165 - 168 |
| Pyridine C-2 | 150 - 152 |
| Pyridine C-3 | 110 - 112 |
| Pyridine C-4 | 140 - 142 |
| Pyridine C-5 | 128 - 130 |
| Pyridine C-6 | 147 - 149 |
| Benzene C-1' | 130 - 132 |
| Benzene C-2', C-6' | 128 - 129 |
| Benzene C-3', C-5' | 127 - 128 |
| Benzene C-4' | 148 - 150 |
| Ethyl -CH₂ | 28 - 30 |
| Ethyl -CH₃ | 15 - 17 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, between adjacent protons on the benzene ring, and among the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is used to definitively assign the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in connecting different fragments of the molecule. For instance, it would show correlations from the amide proton to the carbonyl carbon and the adjacent pyridine carbon (C-2), as well as to carbons on the benzene ring, confirming the connectivity of the entire molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the conformation and stereochemistry of the molecule, such as the spatial relationship between the amide proton and nearby aromatic protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of a compound. For this compound (C₁₄H₁₃ClN₂O), the exact mass can be calculated and compared to the experimentally measured value to confirm its elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
Table 3: Predicted HRMS Data
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ (C₁₄H₁₄ClN₂O)⁺ | 261.0789 |
In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. A plausible fragmentation pathway for this compound would likely involve the cleavage of the amide bond, which is often the most labile bond. This would lead to the formation of characteristic fragment ions corresponding to the 4-ethylbenzoyl cation and the 2-amino-5-chloropyridine (B124133) radical cation or related fragments. Further fragmentation of the 4-ethylbenzoyl cation could involve the loss of the ethyl group.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups in this compound. Key expected absorptions include a strong C=O stretching vibration for the amide carbonyl group, an N-H stretching vibration for the amide, C-H stretching vibrations for the aromatic and aliphatic groups, and C=C and C=N stretching vibrations within the aromatic rings. The C-Cl stretch would also be present but might be in the fingerprint region and harder to assign definitively.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of non-polar bonds can also be more prominent in Raman spectra compared to IR.
Table 4: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3250 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2970 |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 |
| Amide N-H | Bend (Amide II) | 1510 - 1570 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N Stretch | Stretch | 1200 - 1350 |
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-ethylbenzoyl cation |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides invaluable insights into the molecular conformation, intermolecular interactions, and packing motifs within the crystal lattice, all of which can influence the physicochemical properties of the compound, such as solubility and stability.
For this compound, single-crystal X-ray diffraction would be the ideal technique to determine its precise molecular structure. However, in instances where suitable single crystals are challenging to obtain, Powder X-ray Diffraction (PXRD) serves as a powerful alternative for characterizing the crystalline form.
Table 1: Representative Powder X-ray Diffraction (PXRD) Peaks for a Structurally Related N-(5-chloropyridin-2-yl) Benzamide (B126) Derivative
| 2-Theta (2θ) Angle (°) |
| 6.1 |
| 7.6 |
| 11.8 |
| 15.7 |
| 18.1 |
| 18.7 |
| 18.9 |
| 19.6 |
| 27.3 |
Note: This data is for a structurally related compound and serves as an illustrative example of the type of data obtained from PXRD analysis. tdcommons.org
Furthermore, the formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is an area of active investigation in pharmaceutical sciences to enhance the properties of active pharmaceutical ingredients. X-ray crystallography is indispensable for confirming the formation of a co-crystal and determining the nature of the intermolecular interactions, such as hydrogen bonds, between this compound and a co-former.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for ensuring its purity and detecting any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
The principle of separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The purity of this compound is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method should be able to separate the main compound from any process-related impurities and degradation products.
While a specific validated HPLC method for this compound is not publicly detailed, a typical method for a similar benzamide derivative would involve the parameters outlined in the following table. nih.gov
Table 2: Illustrative HPLC Parameters for the Purity Assessment of a Benzamide Derivative
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with an additive like formic acid (0.1%) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
During the synthesis of this compound, various organic solvents may be used. Residual amounts of these solvents can remain in the final product and are considered volatile impurities. GC-MS is the preferred method for the identification and quantification of these impurities due to its high sensitivity and specificity. thermofisher.com
Headspace GC-MS is a common technique where the sample is heated in a sealed vial to allow the volatile impurities to partition into the headspace gas, which is then injected into the GC system. The components are separated based on their boiling points and interaction with the GC column, and subsequently detected and identified by the mass spectrometer. The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a molecular fingerprint.
Potential volatile impurities in the synthesis of this compound could include solvents used in the reaction and purification steps. A hypothetical analysis might identify the following common solvents.
Table 3: Potential Volatile Impurities in this compound and their Hypothetical GC-MS Data
| Potential Impurity | Plausible Retention Time (min) | Key Mass Fragments (m/z) |
| Toluene | 8.5 | 91, 92, 65 |
| Dichloromethane | 4.2 | 84, 86, 49 |
| Methanol | 3.1 | 31, 29 |
| Ethyl Acetate | 5.8 | 43, 88, 70 |
| N,N-Dimethylformamide (DMF) | 9.2 | 73, 44, 29 |
Note: The retention times and mass fragments are illustrative and would need to be confirmed with certified reference standards under specific analytical conditions.
The concentration of these impurities is strictly controlled to ensure the safety and quality of the final product, with limits often defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). thermofisher.com
Future Research Directions and Potential Applications of N 5 Chloropyridin 2 Yl 4 Ethylbenzamide in Chemical Biology
Development of Novel Derivatives with Enhanced Specificity and Potency (Non-Human)
The core structure of N-(5-chloropyridin-2-yl)-4-ethylbenzamide is ripe for chemical modification to generate novel derivatives with improved biological activity. The pyridinyl-benzamide scaffold is a common feature in molecules targeting a range of biological entities, from enzymes to receptors. nih.govmdpi.com By systematically altering the substituents on both the pyridine (B92270) and benzene (B151609) rings, it is possible to fine-tune the compound's properties to achieve greater specificity and potency for a particular biological target.
Future research could focus on synthesizing analogs with variations at several key positions. For instance, the ethyl group on the benzamide (B126) ring could be replaced with other alkyl or aryl groups to explore the impact on binding affinity. Similarly, the chloro substituent on the pyridine ring could be substituted with other halogens or electron-donating/withdrawing groups to modulate the electronic properties of the molecule. Such modifications have been shown to significantly impact the biological activity of related benzamide compounds. cyberleninka.ru
A systematic approach to generating a library of derivatives would enable structure-activity relationship (SAR) studies. These studies are crucial for identifying the key chemical features responsible for a compound's biological effects and for guiding the design of more potent and selective molecules. For example, in a series of N-pyridin-2-yl benzamide analogues designed as glucokinase activators, modifications to the benzamide ring resulted in compounds with varying levels of in vitro activity. nih.govresearchgate.net
Below is an interactive data table illustrating potential modifications and their hypothetical effects based on known benzamide derivatives:
| Modification Site | Original Group | Proposed Modification | Potential Impact on Activity |
| Benzamide Ring (para-position) | Ethyl | Methyl, Propyl, Phenyl | Altering steric bulk to optimize binding pocket interactions. |
| Pyridine Ring (position 5) | Chloro | Fluoro, Bromo, Methoxy | Modulating electronic properties to enhance target engagement. |
| Benzamide Amide Linker | -NH- | -O-, -S- | Investigating the importance of the amide bond for hydrogen bonding. |
| Pyridine Ring (other positions) | Hydrogen | Amino, Nitro | Introducing new functional groups to explore novel interactions with biological targets. |
Application of this compound as a Chemical Probe for Biological Systems (Non-Human)
A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov this compound, and its optimized derivatives, could be developed into valuable chemical probes. To qualify as a chemical probe, a compound should ideally exhibit high affinity for its target, good selectivity over other potential targets, and a well-understood mechanism of action. nih.gov
The development of this compound as a chemical probe would involve several steps. Initially, its biological target(s) would need to be identified through techniques such as affinity chromatography or proteomic profiling. Once a primary target is known, the compound's selectivity profile against a panel of related proteins would be established.
Furthermore, to enhance its utility as a probe, the molecule could be tagged with a reporter group, such as a fluorescent dye or a biotin (B1667282) molecule. ucsd.edursc.org This would allow for the visualization of the target protein within cells or tissues, or for its isolation and subsequent identification. The modular nature of fluorescent probes, often built around a core fluorophore, allows for their adaptation to various biological questions. ucsd.edu
Integration into Fragment-Based Drug Discovery (FBDD) Campaigns
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. nih.govdrugdiscoverychemistry.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov These initial hits are then optimized and grown into more potent lead molecules.
The core structure of this compound, being relatively small, could serve as an excellent starting point for an FBDD campaign. The N-pyridinyl benzamide motif itself can be considered a valuable fragment. If this core fragment demonstrates even weak binding to a target of interest, medicinal chemists can then build upon it, adding functional groups to improve its affinity and selectivity. The principles of FBDD emphasize the efficiency of chemical space exploration with smaller molecules. researchgate.net
An FBDD campaign utilizing this scaffold would involve screening a library of related benzamide fragments against a specific non-human biological target. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could then be used to determine the binding mode of the initial hits, providing a structural basis for their further optimization. mdpi.com
Exploration of New Target Classes and Biological Processes (Non-Human)
The N-pyridinyl benzamide scaffold is known to interact with a variety of biological targets. For instance, different benzamide derivatives have been shown to act as glucokinase activators, FtsZ inhibitors with antimicrobial properties, and even as potential anticancer agents. nih.govontosight.ainih.gov This suggests that this compound and its analogs could have activities against a broad range of target classes.
Future research should involve screening this compound and a library of its derivatives against diverse panels of non-human biological targets. This could include enzymes from various classes (kinases, proteases, etc.), G-protein coupled receptors, and ion channels. High-throughput screening (HTS) campaigns could rapidly identify novel biological activities for this chemical class. The identification of a novel target would open up new avenues of research into its role in biological processes and its potential as a therapeutic target.
The following table outlines potential target classes for this compound based on the activities of related compounds:
| Potential Target Class | Example from Literature | Potential Application |
| Enzymes | Glucokinase nih.govresearchgate.net | Study of glucose metabolism |
| Cytoskeletal Proteins | FtsZ nih.gov | Investigation of bacterial cell division |
| Kinases | BRAF(V600E) nih.govnih.gov | Elucidation of signaling pathways |
| DNA Minor Groove | Kinetoplastid DNA nih.gov | Exploration of parasitic DNA replication |
Interdisciplinary Approaches in Chemical Biology Research Utilizing this compound
The full potential of this compound in chemical biology can be realized through interdisciplinary collaboration. researchgate.net The synthesis and characterization of novel derivatives by synthetic chemists would provide the tool compounds for further investigation. cyberleninka.ru Computational chemists could employ molecular modeling and docking studies to predict the binding of these compounds to potential targets and to rationalize observed structure-activity relationships. nih.gov
Biologists and biochemists would then use these compounds to probe biological systems, for example, by studying their effects on cellular pathways or in animal models of disease. This synergistic approach, combining chemical synthesis, computational biology, and biological evaluation, is essential for the successful development and application of novel chemical probes and for advancing our understanding of complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
